

Application Notes and Protocols for the Synthesis of Moricin Peptide Fragments

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Compound of Interest

Compound Name: Moricin

Cat. No.: B1577365

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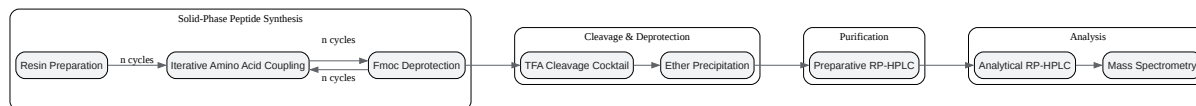
For Researchers, Scientists, and Drug Development Professionals

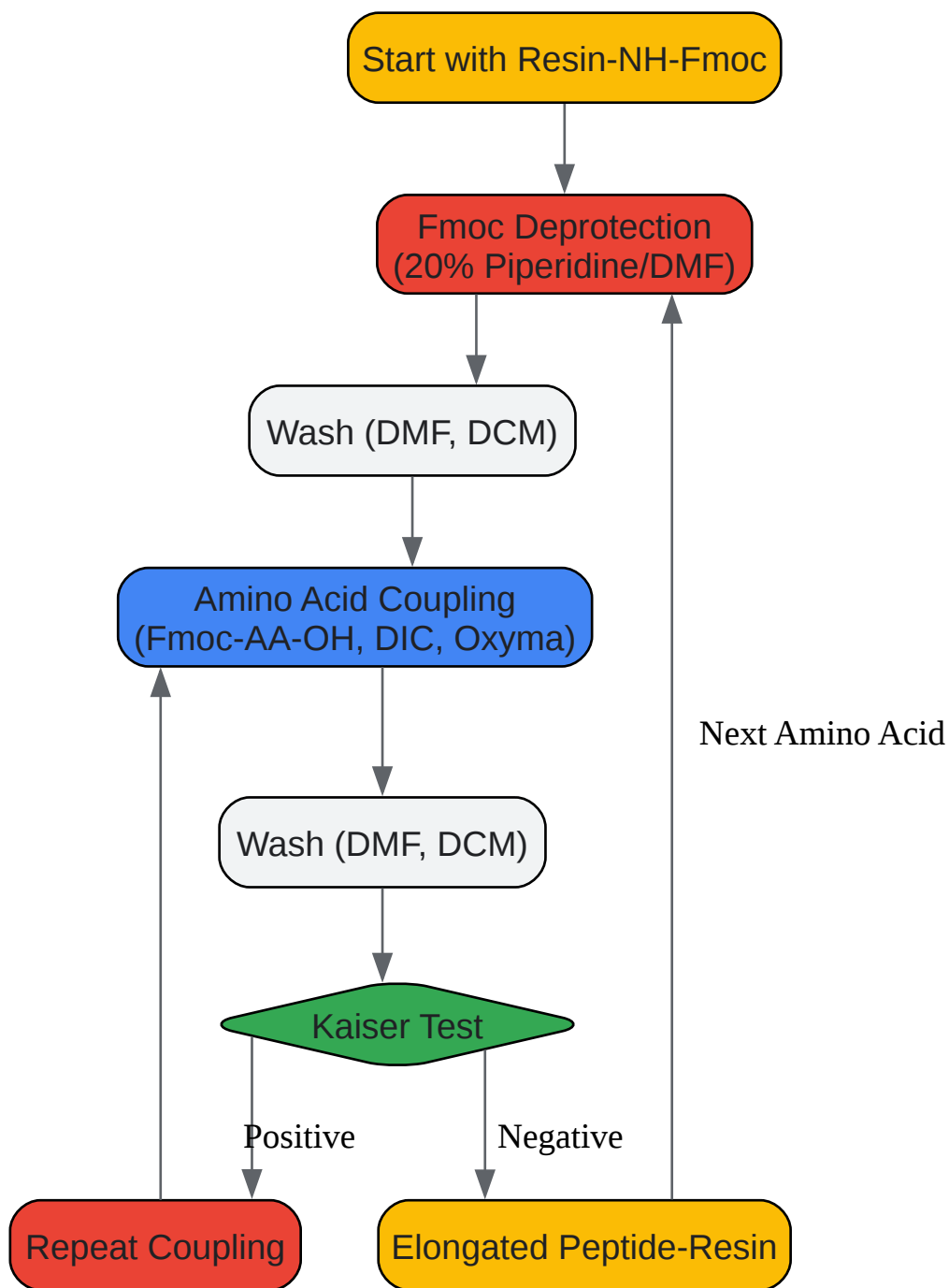
Introduction

Moricin and its analogues are a family of antimicrobial peptides (AMPs) primarily found in insects, playing a crucial role in their innate immune defense. These peptides have garnered significant interest in the scientific and pharmaceutical communities due to their potent, broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant bacteria. The chemical synthesis of **Moricin** fragments is a key strategy for structure-activity relationship (SAR) studies, enabling the optimization of their therapeutic potential. This document provides a detailed protocol for the chemical synthesis of **Moricin** peptide fragments using Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage, deprotection, purification, and analysis. As a representative example, this protocol will focus on a fragment of the *Galleria mellonella* **Moricin**-like peptide.

Experimental Workflow Overview

The synthesis of **Moricin** peptide fragments follows a well-established workflow, beginning with the assembly of the peptide chain on a solid support, followed by cleavage from the resin and removal of protecting groups. The crude peptide is then purified and subsequently analyzed to confirm its identity and purity.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com